

IUPAC name and synonyms for 3-Chloro-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	3-Chloro-10H-phenothiazine	
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An In-depth Technical Guide to **3-Chloro-10H-phenothiazine**

This technical guide provides a comprehensive overview of **3-Chloro-10H-phenothiazine**, a heterocyclic compound that serves as a crucial intermediate in the synthesis of various phenothiazine derivatives. The phenothiazine core structure is of significant interest in medicinal chemistry due to its presence in a class of antipsychotic drugs that have revolutionized the treatment of psychiatric disorders.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's nomenclature, physicochemical properties, synthesis, and its role in key biological pathways.

Nomenclature

- IUPAC Name: 3-chloro-10H-phenothiazine[2][3]
- Synonyms: A variety of synonyms and identifiers are used in chemical databases and literature for 3-Chloro-10H-phenothiazine. These include:
 - 3-Chlorophenothiazine[2][3][4]
 - 10H-Phenothiazine, 3-chloro-[2][3][4]
 - 3-Chlor-10H-phenothiazin (German)[4]
 - 3-chloro-10H-phénothiazine (French)[4]



o 3-cloro-10H-fenotiazina (Italian, Spanish)[4]

o CAS No: 1207-99-4[2][3][4]

• EINECS: 214-898-9[2][3][4]

Quantitative Data

The following tables summarize the key quantitative data for **3-Chloro-10H-phenothiazine**.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C12H8CINS	[2][3][4]
Molecular Weight	233.713 g/mol	[4]
Melting Point	200-201 °C	[4]
Boiling Point	397.7 °C at 760 mmHg	[4]
Density	1.346 g/cm ³	[4]
Flash Point	194.3 °C	[4]
LogP	4.68620	[4]
Vapour Pressure	1.55E-06 mmHg at 25°C	[4]
Refractive Index	1.68	[4]

Table 2: Spectroscopic Data



Technique	Data Summary	
¹ H NMR	Spectra available, specific peak assignments require consultation of primary literature.[3][5][6]	
¹³ C NMR	Spectra available, specific peak assignments require consultation of primary literature.[5][6]	
FTIR	Technique: KBr Wafer.[3]	
Mass Spec (EI)	m/z (%): 233 (100), 198, 188, 166, 154.[5]	

Table 3: Toxicological and Biological Activity Data

Parameter	Value	Details	Source
Acute Oral Toxicity	GHS Category 4: Harmful if swallowed.	H302	[3]
Cholinesterase Modulation	Chloro-additions at the R2 position have a significant effect on cholinesterase modulatory activities.	Specific IC ₅₀ for 3-Chloro-10H-phenothiazine is not readily available. For comparison, the related 2-chloro derivative, chlorpromazine, has a reported IC ₅₀ of 11 ng/mL for AChE inhibition.	[7]

Experimental Protocols

3-Chloro-10H-phenothiazine can be synthesized through several methods. The Smiles rearrangement is a classical and versatile approach.[1][8] More contemporary methods, including microwave-assisted synthesis, have also been developed to improve efficiency.[9]

Synthesis via Smiles Rearrangement (General Protocol)



The Smiles rearrangement is a widely used method for the synthesis of phenothiazines.[8][10] [11] This intramolecular nucleophilic aromatic substitution typically involves the reaction of a 2-aminobenzenethiol derivative with a suitably substituted halonitrobenzene.

Methodology:

- Condensation: A substituted 2-aminobenzenethiol (e.g., 2-amino-5-chlorobenzenethiol) is condensed with an o-halonitrobenzene.[8][10] This reaction is typically carried out in an alcoholic solvent, such as ethanol, in the presence of a base like sodium hydroxide.[10] The mixture is refluxed for several hours to yield a 2-amino-2'-nitrodiphenylsulfide intermediate.
 [8]
- Formylation: The resulting diphenylsulfide is then formylated, for example, by using 90% formic acid.[8] This step produces a 2-formamido-2'-nitrodiphenylsulfide.
- Smiles Rearrangement and Cyclization: The formylated intermediate is then treated with an
 alcoholic solution of a base, such as potassium hydroxide, and refluxed.[11] This induces the
 Smiles rearrangement and subsequent cyclization to form the 10H-phenothiazine ring
 system.
- Work-up and Purification: The reaction mixture is cooled and poured into ice water to
 precipitate the crude product.[11] The solid is filtered, washed with water and ethanol, and
 then purified by crystallization from a suitable solvent like a methanol/benzene or
 methanol/acetone mixture.[10]

Synthesis from Cyclohexanones and 2-Aminobenzenethiols (General Protocol)

A transition-metal-free method for the synthesis of phenothiazine derivatives has been reported, involving the reaction of cyclohexanones with 2-aminobenzenethiols.[5]

Methodology:

• Reaction Setup: In a reaction tube, potassium iodide and a catalyst such as (benzylsulfonyl)benzene are added. The tube is sealed and purged with oxygen.



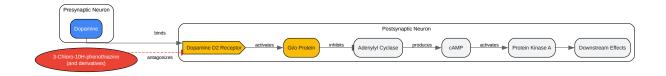
- Addition of Reactants: 2-Amino-5-chlorobenzenethiol, cyclohexanone, and a solvent like chlorobenzene are added via syringe.[5]
- Reaction Conditions: The reaction vessel is stirred at a high temperature (e.g., 140 °C) for an extended period (e.g., 24 hours).[5]
- Work-up and Purification: After cooling to room temperature, the volatile components are removed under reduced pressure. The resulting residue is then purified by column chromatography on neutral aluminum oxide (petroleum ether/EtOAc as eluent) to yield the desired phenothiazine product.[5]

Signaling Pathways and Mechanisms of Action

Phenothiazine derivatives are known to interact with multiple biological targets. The chlorosubstitution on the phenothiazine ring is a key feature for many of these activities.[7]

Dopamine D2 Receptor Antagonism

Phenothiazines are well-known for their antipsychotic effects, which are primarily mediated through the blockade of dopamine D2 receptors in the central nervous system.[12]



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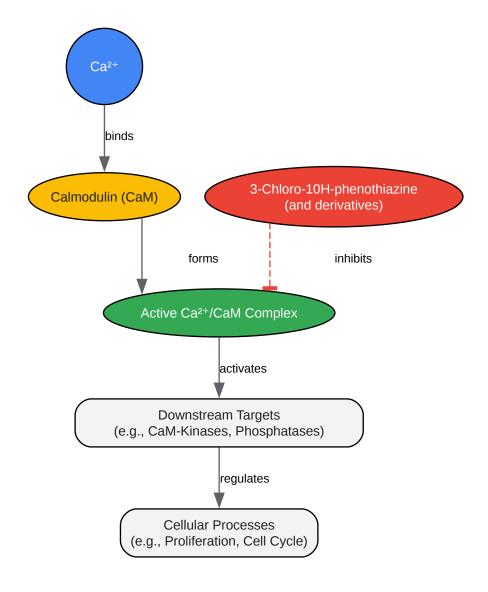
Caption: Dopamine D2 Receptor Antagonism by Phenothiazines.

Calmodulin (CaM) Inhibition

Phenothiazines are known to inhibit calmodulin, a ubiquitous calcium-binding protein that regulates numerous cellular processes.[2][4][13] This inhibition can contribute to the anti-



proliferative and anti-cancer properties of some phenothiazine derivatives.[2][4]



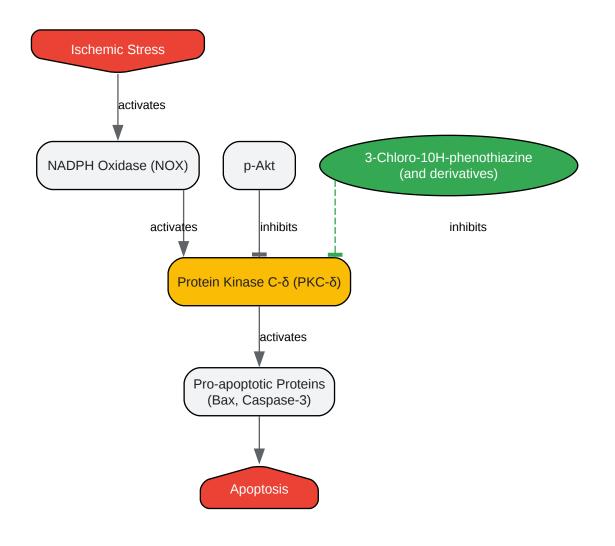
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Caption: Inhibition of Calmodulin (CaM) Signaling by Phenothiazines.

Inhibition of the Pro-Apoptotic NOX-Akt/PKC Pathway

Phenothiazine treatment has been shown to be neuroprotective in ischemic stroke models by inhibiting the NOX-Akt/Protein Kinase C (PKC) pathway, which is involved in apoptosis.[1][14] [15]





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Caption: Phenothiazine-mediated Inhibition of the Pro-Apoptotic PKC Pathway.

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- To cite this document: BenchChem. [IUPAC name and synonyms for 3-Chloro-10H-phenothiazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108352#iupac-name-and-synonyms-for-3-chloro-10h-phenothiazine]

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